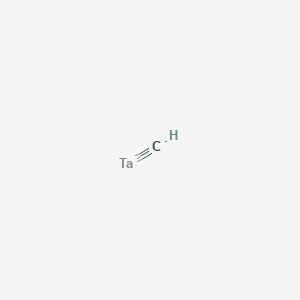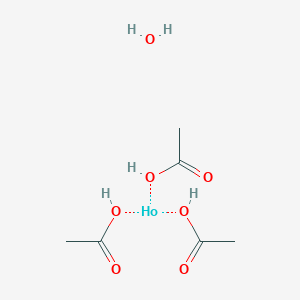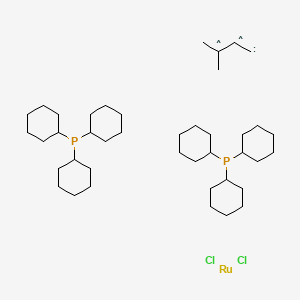
Praseodymium bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium bromide hydrate is an inorganic compound with the chemical formula PrBr₃·xH₂O. It is a crystalline solid that appears green in color and is highly soluble in water . This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium bromide hydrate can be synthesized by dissolving praseodymium(III) oxide or praseodymium carbonate in hydrobromic acid. This reaction yields this compound, which cannot be dehydrated without partial hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of praseodymium sulfate with barium bromate. This method ensures the formation of the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Praseodymium bromide hydrate undergoes various chemical reactions, including:
Oxidation: Praseodymium bromide can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.
Substitution: Praseodymium bromide can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid can be used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas can facilitate reduction reactions.
Substitution: Halogen exchange reactions can be carried out using other halide salts.
Major Products Formed:
Oxidation: Praseodymium(IV) oxide.
Reduction: Praseodymium(II) bromide.
Substitution: Formation of other praseodymium halides such as praseodymium chloride.
Scientific Research Applications
Praseodymium bromide hydrate has a wide range of applications in scientific research, including:
Biology: Employed in biochemical research for its unique properties.
Medicine: Investigated for potential therapeutic applications due to its reactivity and interaction with biological molecules.
Mechanism of Action
The mechanism of action of praseodymium bromide hydrate involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
- Praseodymium chloride (PrCl₃)
- Praseodymium fluoride (PrF₃)
- Praseodymium iodide (PrI₃)
- Praseodymium nitrate (Pr(NO₃)₃)
Comparison: Praseodymium bromide hydrate is unique due to its high solubility in water and its ability to form various hydrates. Compared to praseodymium chloride and praseodymium fluoride, this compound has distinct reactivity and solubility properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
Br3H2OPr |
|---|---|
Molecular Weight |
398.64 g/mol |
IUPAC Name |
tribromopraseodymium;hydrate |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
CCMZJPMVOCFMPN-UHFFFAOYSA-K |
Canonical SMILES |
O.Br[Pr](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)




